N-Boc-3-iodo-7-methyl-indole
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Overview
Description
N-Boc-3-iodo-7-methyl-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, specifically, is an important intermediate in organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
The synthesis of N-Boc-3-iodo-7-methyl-indole typically involves the iodination of 7-methyl-indole followed by the protection of the nitrogen atom with a Boc (tert-butoxycarbonyl) group. The reaction conditions often include the use of iodine and a suitable oxidizing agent for the iodination step, followed by the addition of di-tert-butyl dicarbonate (Boc2O) in the presence of a base for the Boc protection . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
N-Boc-3-iodo-7-methyl-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions under specific conditions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include palladium catalysts, bases, and acids. Major products formed from these reactions depend on the specific substituents introduced during the substitution reactions.
Scientific Research Applications
N-Boc-3-iodo-7-methyl-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Boc-3-iodo-7-methyl-indole involves its interaction with various molecular targets and pathways. The indole ring system is known to interact with multiple receptors and enzymes, leading to its diverse biological activities . The specific pathways and targets depend on the substituents and the overall structure of the indole derivative.
Comparison with Similar Compounds
N-Boc-3-iodo-7-methyl-indole can be compared with other indole derivatives, such as:
N-Boc-3-iodoindole: Similar in structure but lacks the methyl group at the 7-position.
Indole-3-acetic acid: A natural plant hormone with different biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-iodo-7-methylindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO2/c1-9-6-5-7-10-11(15)8-16(12(9)10)13(17)18-14(2,3)4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWWYVSTSSJXNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2C(=O)OC(C)(C)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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